molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline

Cat. No.: B13867377
M. Wt: 662.8 g/mol
InChI Key: DJUWBDQZDWJWMB-UHFFFAOYSA-N
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Description

3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with carbazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:

    Formation of the phenanthroline core: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution with carbazole groups: The phenanthroline core can be functionalized with carbazole groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The phenanthroline and carbazole groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and suitable ligands are often employed in cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline depends on its specific application:

    In catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    In bioimaging: Functions as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.

    In electronics: Participates in charge transport and light-emitting processes in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    1,10-phenanthroline: A simpler analog without carbazole substitution, commonly used as a ligand in coordination chemistry.

    Carbazole derivatives: Compounds with carbazole groups, used in organic electronics and materials science.

Uniqueness

3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is unique due to its combination of phenanthroline and carbazole moieties, which confer distinct electronic and photophysical properties, making it suitable for advanced applications in materials science and organic electronics.

Properties

Molecular Formula

C48H30N4

Molecular Weight

662.8 g/mol

IUPAC Name

3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H

InChI Key

DJUWBDQZDWJWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19

Origin of Product

United States

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